N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(5-chlorothiophen-2-yl)acetamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(5-chlorothiophen-2-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings
Mechanism of Action
Target of Action
The primary targets of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(5-chlorothiophen-2-yl)acetamide are bacterial strains, particularly Staphylococcus aureus . This compound has shown promising activity against these bacterial strains, indicating its potential as an antibacterial agent .
Mode of Action
It is known to interact with its bacterial targets, leading to their elimination . The compound exhibits bactericidal activity, meaning it kills bacteria rather than merely inhibiting their growth .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are favorable, as indicated by ADMET calculations . These properties impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action.
Result of Action
The result of the compound’s action is the elimination of the targeted bacterial strains. For instance, it has been shown to eliminate S. aureus ATCC 43300 strain after 24-hour exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(5-chlorothiophen-2-yl)acetamide typically involves multi-step organic reactions. One common approach is:
Formation of Benzo[d]thiazole Moiety: This can be achieved by the cyclization of 2-aminobenzenethiol with a suitable aldehyde or ketone.
Attachment of Phenyl Group: The benzo[d]thiazole intermediate can be further reacted with a halogenated phenyl derivative under conditions that promote nucleophilic substitution.
Incorporation of Chlorothiophene Unit: The final step involves the acylation of the phenyl-benzo[d]thiazole intermediate with 5-chlorothiophene-2-yl acetic acid or its derivatives.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzo[d]thiazole ring.
Reduction: Reduction reactions may target the nitro groups if present or the carbonyl group in the acetamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with specific electronic properties.
Biology
Biological Probes: Used in the study of biological systems due to its fluorescent properties.
Drug Development:
Medicine
Therapeutic Agents: Investigated for its potential as an anti-cancer or anti-inflammatory agent.
Industry
Dyes and Pigments: Utilized in the production of dyes due to its chromophoric properties.
Polymers: Incorporated into polymeric materials to enhance their properties.
Comparison with Similar Compounds
Similar Compounds
N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(5-bromothiophen-2-yl)acetamide: Similar structure with a bromine atom instead of chlorine.
N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(5-methylthiophen-2-yl)acetamide: Contains a methyl group instead of chlorine.
Uniqueness
The presence of the chlorothiophene unit in N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(5-chlorothiophen-2-yl)acetamide may impart unique electronic and steric properties, making it distinct from its analogs.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(5-chlorothiophen-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2OS2/c20-17-9-8-14(24-17)11-18(23)21-13-5-3-4-12(10-13)19-22-15-6-1-2-7-16(15)25-19/h1-10H,11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYQJVQACAFRHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)CC4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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